molecular formula C4H4F3NO2 B12327823 Methyl 3,3,3-trifluoro-2-iminopropanoate

Methyl 3,3,3-trifluoro-2-iminopropanoate

Cat. No.: B12327823
M. Wt: 155.08 g/mol
InChI Key: VXRKQIZTMTZQNL-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-iminopropanoate (also known as methyl α-iminotrifluoropropionate) is a novel and convenient synthetic building block specifically designed for the preparation of functionalized acyclic and heterocyclic derivatives that possess a pharmacophoric trifluoroalanine fragment . This N-H imine compound exists in solution as an equilibrium mixture (approximately 10:1) of E/Z isomers . Its significant synthetic potential lies in its use in nucleophilic addition reactions and cyclization reactions, enabling researchers to efficiently incorporate the highly sought-after trifluoroalanine residue into target molecules . The compound is synthesized via an aza-Wittig reaction of methyl trifluoropyruvate with triphenylphosphine imide, providing a reliable route to this versatile intermediate . The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the reactive imine function activates the molecule towards these transformations, making it a valuable tool for medicinal chemistry and the development of bioactive molecules, including pharmaceuticals and agrochemicals . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-iminopropanoate

InChI

InChI=1S/C4H4F3NO2/c1-10-3(9)2(8)4(5,6)7/h8H,1H3

InChI Key

VXRKQIZTMTZQNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Methyl 3,3,3 Trifluoro 2 Iminopropanoate and Its Analogs

Direct Preparative Routes to N-H Imines

Direct methods focus on the immediate construction of the imine functionality from appropriate precursors. The aza-Wittig reaction stands out as a prominent strategy in this regard.

Aza-Wittig Reaction Strategies

The aza-Wittig reaction, a powerful tool in organic synthesis for the formation of imines from carbonyl compounds, has been successfully applied to the preparation of methyl 3,3,3-trifluoro-2-iminopropanoate. orgoreview.comwikipedia.org This reaction is analogous to the conventional Wittig reaction but utilizes an iminophosphorane to generate the C=N bond. orgoreview.com

A convenient and effective synthesis of this compound involves the reaction of commercially available methyl trifluoropyruvate with triphenylphosphine (B44618) imide. Current time information in Merrimack County, US. This reaction proceeds via the classic aza-Wittig pathway, where the iminophosphorane attacks the highly electrophilic carbonyl group of the methyl trifluoropyruvate.

Initially, the reaction at room temperature yields a mixture of the desired imine and a phosphine (B1218219) imide adduct, which results from the nucleophilic addition of the imino N-H of triphenylphosphine imide across the C=O bond of the pyruvate. Current time information in Merrimack County, US. However, upon heating or during thermal distillation, this adduct cleanly converts to the target imine, this compound. Current time information in Merrimack County, US. The transformation is driven by a 1,3-proton transfer followed by the elimination of the highly stable triphenylphosphine oxide, a characteristic feature of the aza-Wittig reaction. Current time information in Merrimack County, US.

Reaction Scheme: Methyl Trifluoropyruvate + Triphenylphosphine Imide → this compound + Triphenylphosphine Oxide

ReactantProductKey Transformation
Methyl TrifluoropyruvateThis compoundAza-Wittig Reaction
Triphenylphosphine ImideTriphenylphosphine OxideElimination

Due to the restricted rotation around the C=N double bond, this compound can exist as two geometric isomers: the E and Z isomers. In the E isomer, the highest priority groups on each atom of the double bond are on opposite sides, while in the Z isomer, they are on the same side. wikipedia.org

Research has shown that the synthesis of this compound via the aza-Wittig reaction results in the formation of an equilibrium mixture of E and Z isomers. Current time information in Merrimack County, US. The predominant form in this mixture is the E isomer, with an observed E/Z ratio of approximately 10:1. Current time information in Merrimack County, US. This stereochemical outcome is an important consideration for subsequent reactions where the geometry of the imine may influence the stereochemistry of the final product.

E/Z Isomerism in this compound

IsomerRelative AbundanceDescription
E Isomer~91%Highest priority groups are on opposite sides of the C=N bond.
Z Isomer~9%Highest priority groups are on the same side of the C=N bond.

Alternative Direct Aza-Wittig Approaches with Phosphazenes

While the use of triphenylphosphine imide is a documented route, alternative aza-Wittig methodologies employing phosphazenes could theoretically be applied. Phosphazenes, particularly those of the P1-R type, are strong, non-ionic bases and have been used to generate iminophosphoranes in situ for aza-Wittig reactions. Their high basicity can facilitate the deprotonation steps involved in the formation of the reactive ylide. However, specific literature detailing the use of phosphazenes for the direct synthesis of this compound from methyl trifluoropyruvate is not available.

Indirect Synthetic Pathways through Precursors

Indirect routes involve the formation of a precursor molecule which is then converted to the target imine in a subsequent step.

Generation from Chloroaminal Intermediates

The synthesis of imines from α-haloaminal or related intermediates is a known transformation in organic chemistry. This pathway would hypothetically involve the initial formation of a chloroaminal derivative of methyl trifluoropyruvate. This intermediate, upon treatment with a suitable base, could undergo elimination of hydrogen chloride to furnish the desired this compound. This strategy relies on the creation of a C-Cl bond at the α-position to the amino group, which can then be eliminated. Currently, there is no specific literature precedent for the synthesis of this compound via a chloroaminal intermediate.

Routes Involving Trifluoroacetimidoyl Halides (Broader Class)

Trifluoroacetimidoyl halides are potent and versatile building blocks in organic synthesis for the construction of trifluoromethyl-containing molecules. acs.org They serve as precursors for generating various nitrogen-containing compounds, including the broader class of α-trifluoromethyl imino esters.

A key method for synthesizing α-trifluoromethyl imino esters from trifluoroacetimidoyl halides is through palladium-catalyzed carboalkoxylation. acs.orgresearchgate.net This reaction involves the introduction of a carbonyl group via carbon monoxide insertion into an organopalladium intermediate. acs.org

The process typically begins with the oxidative addition of a palladium(0) complex to a trifluoroacetimidoyl halide, such as an iodide, to form an imidoyl-palladium(II) intermediate. acs.org This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond, creating an acylpalladium(II) species. The catalytic cycle is completed by the nucleophilic attack of an alcohol, which yields the desired imino ester product. acs.org

Research has shown that the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides provides a direct route to tert-butyl iminocarboxylates, which are valuable precursors to fluorinated α-amino acids. researchgate.netnih.gov The efficiency of this carbonylation reaction can be significantly enhanced by using aprotic polar solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as additives. acs.orgresearchgate.net These additives facilitate the selective formation of the target tert-butyl iminoesters. acs.orgresearchgate.net

The general applicability of this method allows for the synthesis of a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives through subsequent nucleophilic alkylation of the imine moiety and deprotection steps. researchgate.netnih.gov

Table 1: Palladium-Catalyzed Carboalkoxylation of Trifluoroacetimidoyl Iodides

CatalystSubstrateAlcoholAdditiveProductReference
Pd₂(dba)₃·CHCl₃N-Aryl-2,2,2-trifluoroacetimidoyl iodidetert-Butyl alcoholDMF or DMItert-Butyl N-Aryl-3,3,3-trifluoro-2-iminopropanoate acs.orgresearchgate.net

Asymmetric Synthesis of Chiral α-Trifluoromethyl Imino Esters

The development of asymmetric methods to produce chiral α-trifluoromethyl amines and their precursors is crucial, as these molecules are important pharmacophores. nih.govacs.org Several strategies have been explored to achieve high enantioselectivity.

One of the most direct approaches for synthesizing chiral amines is the stereoselective 1,2-addition of organometallic reagents to imines. acs.org The use of chiral N-sulfinyl imines, particularly N-tert-butylsulfinyl imines, has been extensively developed for this purpose due to their high capacity for chiral induction. acs.org

For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines can proceed with complete regio- and diastereoselection to yield homopropargyl amines. acs.org A notable finding is that a complete reversal of diastereoselectivity can sometimes be achieved by switching between coordinating solvents like tetrahydrofuran (B95107) (THF) and non-coordinating solvents like dichloromethane (B109758) (DCM). acs.org Similarly, the reaction of substituted propargylic magnesium reagents with fluorinated aryl sulfinyl imines can produce chiral homoallenyl amines with good yields and selectivity. acs.org While these examples focus on additions to sulfinyl imines to create chiral amines, the principles of using chiral auxiliaries to direct the stereochemical outcome of additions to the C=N bond are broadly applicable to the synthesis of chiral imino esters. The use of chiral auxiliaries attached to the imine nitrogen or the ester group can effectively block one face of the imine, guiding the incoming nucleophile to produce one diastereomer preferentially. nih.gov

A novel and sustainable approach for the synthesis of enantioenriched α-trifluoromethyl amines and their corresponding esters involves biocatalysis. nih.govacs.org Specifically, an asymmetric N-H carbene insertion reaction catalyzed by engineered enzymes has been developed. nih.govharvard.edu

This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze the N-H insertion of aryl amines with acceptor-acceptor 2-diazotrifluoropropanoates. nih.govacs.org Through a combination of protein and substrate engineering, this biocatalytic system can produce chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5 er) using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene source. nih.govharvard.eduresearchgate.net

A significant feature of this methodology is the ability to invert the enantioselectivity by varying the diazo reagent, allowing for the synthesis of the opposite enantiomer with similarly high selectivity (up to 99.5:0.5 er). nih.govharvard.eduresearchgate.net This biocatalytic N-H carbenoid insertion with an acceptor-acceptor carbene donor represents a new frontier in enzyme-catalyzed reactions, offering a green and efficient pathway to valuable fluorinated building blocks. nih.govnih.gov

Table 2: Biocatalytic N-H Insertion for Chiral α-Trifluoromethyl Amino Esters

BiocatalystCarbene DonorAmine SubstrateYieldEnantiomeric Ratio (er)Reference
Engineered Cytochrome c552Benzyl 2-diazotrifluoropropanoateVarious Aryl Amines>99%up to 95:5 nih.govharvard.eduresearchgate.net
Engineered Cytochrome c552Varied Diazo ReagentVarious Aryl Amines-up to 99.5:0.5 (opposite enantiomer) nih.govharvard.eduresearchgate.net

An innovative strategy for the asymmetric synthesis of chiral trifluoromethylated amines involves the catalytic enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift. acs.orgnih.gov This organocatalytic approach provides access to a wide range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. acs.orgnih.gov

The key to this transformation is the discovery of a specific 9-OH cinchona alkaloid derivative as a highly effective chiral organic catalyst. acs.orgnih.gov This catalyst facilitates the imine isomerization through a proton-transfer mechanism. nih.gov The reaction is applicable to various N-benzyl trifluoromethyl imines, and the electronic properties of the N-protecting group can significantly influence the reaction rate. acs.orgnih.gov For example, using electron-withdrawing groups on the N-benzyl substituent, such as 4-NO₂ or 2-NO₂, leads to nearly complete conversion in a short time. acs.orgnih.gov This method represents a significant advance, enabling the synthesis of optically active trifluoromethylated amines from their corresponding imine precursors. acs.orgnih.gov

Reactivity and Transformational Chemistry of Methyl 3,3,3 Trifluoro 2 Iminopropanoate

Nucleophilic Addition Reactions

The electrophilic imine carbon of methyl 3,3,3-trifluoro-2-iminopropanoate readily undergoes addition reactions with various nucleophiles. These transformations are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex trifluoromethyl-containing amino acid derivatives.

Carbon Nucleophile Additions for C-C Bond Formation

The addition of carbon-based nucleophiles is a cornerstone for building the molecular framework of α-trifluoromethyl-α-amino acids. These reactions include diastereoselective additions and aza-Friedel-Crafts alkylations.

The stereocontrolled addition of carbanions to trifluoromethyl imines is a powerful method for synthesizing optically active amino acid derivatives. In a study involving a closely related optically active trifluoromethyl imine, derived from (R)-1-phenylethylamine, the addition of various carbanions, such as those from Grignard reagents, proceeded with notable diastereoselectivity. acs.org The synthesis of the Schiff base precursor was achieved by forming a hemiaminal intermediate, which was then converted to the final imine in boiling toluene (B28343) using a catalytic amount of p-toluenesulfonic acid (PTSA). acs.org This approach highlights a viable pathway for controlling the stereochemistry at the newly formed chiral center.

The aza-Friedel-Crafts reaction provides a direct method for the C-C bond formation between an imine and an electron-rich aromatic or heteroaromatic ring. A versatile and operationally simple protocol for the aza-Friedel-Crafts alkylation of this compound has been developed for synthesizing quaternary α-trifluoromethyl-aryl amino esters. acs.orgresearchgate.net This method utilizes a silver(I)-mediated halide abstraction from an N-bromo precursor to generate the reactive imine in situ, which then reacts with a broad range of arene nucleophiles. acs.org

The reaction is highly efficient and regioselective, accommodating arenes with a wide spectrum of nucleophilicity, from highly reactive indoles to less reactive anisole. acs.org The process is notable for proceeding under ambient conditions. researchgate.net Furthermore, a catalytic enantioselective variant was developed using a chiral phosphoric acid catalyst, (R)-TRIP, which successfully produced the desired α-amino ester with high enantiomeric excess, although optimizations were needed to control the formation of regioisomers. acs.org The reaction with indole (B1671886) was successfully scaled up to the millimole scale while maintaining high yield and enantioselectivity. acs.org

Table 1: Scope of Aza-Friedel-Crafts Alkylation with Various Arene Nucleophiles Data sourced from a study on a versatile aza-Friedel-Crafts alkylation protocol. acs.org

Arene NucleophileProduct Yield (%)Regioisomer Ratio (if applicable)
Indole99C3:C2 = >99:1
2-Methylindole97C3 only
5-Methoxyindole99C3 only
N-Methylindole99C3 only
Pyrrole91C2 only
Anisole96para only
1,3,5-Trimethoxybenzene99-

Nitrogen Nucleophile Additions

This compound and its derivatives react with nitrogen nucleophiles to form various acyclic and heterocyclic products. Research on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates demonstrates that reactions with monofunctional nucleophiles like p-toluidine (B81030) and phenylhydrazine (B124118) lead to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates. nih.gov These reactions involve the direct addition of the nitrogen nucleophile to the electrophilic imine carbon, resulting in stable amino-propanoate structures. nih.gov The use of difunctional nucleophiles in these reactions can lead to subsequent cyclization, affording various trifluoromethyl-containing heterocyclic systems. nih.gov

Stereoselective Fluoroalkylation with Sulfoximine Reagents

The direct stereoselective addition of sulfoximine-based nucleophiles to this compound is not extensively documented in the reviewed scientific literature. However, related chemistry has been explored where chiral sulfoximines and their analogues, sulfonimidamides (SIAs), are employed as chiral auxiliaries. acs.orgnih.gov In this strategy, the chiral auxiliary is first condensed with a carbonyl compound to form a chiral imine. acs.orgnih.gov Subsequent nucleophilic addition to this imine, for example by a Grignard reagent, can proceed with high diastereoselectivity (up to 96:4 dr). acs.org This approach underscores the utility of sulfoximine-derived scaffolds in controlling stereochemistry in reactions involving imines, suggesting a potential, though not yet specifically reported, application for substrates like this compound.

Cycloaddition Chemistry

The electron-deficient C=N bond of this compound makes it a suitable candidate for participating in cycloaddition reactions, particularly as a dipolarophile. While specific examples involving this exact iminopropanoate are not prominent, the reactivity of closely related trifluoromethylated imines and nitrile imines in [3+2] cycloadditions is well-established, providing insight into its potential transformations.

In these reactions, a 1,3-dipole reacts with a dipolarophile (the imine) to form a five-membered heterocyclic ring. Studies on trifluoroacetonitrile (B1584977) imines, generated in situ, show they readily undergo [3+2] cycloaddition with various electron-rich olefins, such as enol ethers, to produce 3-trifluoromethylated pyrazoles. These reactions often proceed with complete regioselectivity. Similarly, the cycloaddition of N-aryl nitrile imines derived from trifluoroacetonitrile with the enone system of levoglucosenone (B1675106) yields stable pyrazoline cycloadducts in a chemo- and stereoselective manner. nih.gov The trifluoromethyl group plays a crucial role in these transformations, enhancing the electrophilic character of the reacting species. These examples strongly suggest that this compound could serve as an effective dipolarophile for the synthesis of various trifluoromethyl-substituted five-membered heterocycles.

[3+2]-Dipolar Cycloadditions (e.g., with Nitrile Oxides)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. In this reaction, a 1,3-dipole reacts with a dipolarophile, a molecule with a double or triple bond. The C=N bond of trifluoromethyl-containing imines, such as this compound, can serve as a dipolarophile.

While specific examples with nitrile oxides and this compound are not detailed in readily available literature, the reactivity can be inferred from analogous systems. Nitrile oxides (RC≡N⁺-O⁻) are known to react with C=N bonds to form 1,2,4-oxadiazoline rings. mdpi.comyoutube.com A closely related class of 1,3-dipoles, nitrile imines (RC≡N⁺-N⁻R'), has been shown to undergo efficient [3+2] cycloaddition with α-trifluoromethyl imino esters. researchgate.net These reactions lead to the formation of highly substituted 5-CF₃-1,2,4-triazoline heterocycles. researchgate.net The general approach involves the in situ generation of the nitrile imine from a hydrazonyl chloride precursor in the presence of a base, which then reacts with the trifluoromethyl imine. nih.govrsc.org This strategy provides a regioselective pathway to complex, fluorine-containing nitrogen heterocycles. nih.gov

Cycloadditions with Diazomethane (B1218177)

Diazomethane (CH₂N₂) and its derivatives are versatile reagents in organic synthesis, acting as 1,3-dipoles or as precursors to carbenes. The reaction of diazomethane with imines typically leads to the formation of aziridines. This reaction is believed to proceed via a [1+2] cycloaddition of the carbene generated from diazomethane, or through a stepwise mechanism involving a [3+2] cycloaddition to form an unstable triazoline intermediate which then extrudes nitrogen gas to yield the three-membered aziridine (B145994) ring. The reaction of diazomethane with N-CF₃ substituted imines has been reported to produce trifluoromethyl-containing aziridines.

Condensation and Cyclization Reactions

The imine and ester functionalities of this compound provide two reactive sites for condensation and cyclization reactions with binucleophiles, enabling the construction of diverse heterocyclic systems.

Cyclocondensation with Mercapto-Carboxylic Acids

Cyclocondensation reactions involving the imine functionality are a cornerstone for building heterocyclic scaffolds. While direct studies on the reaction of this compound with mercapto-carboxylic acids like thioglycolic acid are not prominent, the reactivity can be projected from similar transformations. In a related example, a derivative, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoate, undergoes cyclocondensation with 4,5-dihydro-1,3-thiazol-2-amine. pleiades.online This reaction involves the thiazol-amine acting as a binucleophile, leading to the formation of a complex 2,3-dihydro-6H-imidazo[2,1-b] researchgate.netpleiades.onlinethiazol-5-one system. pleiades.online This transformation highlights the electrophilicity of the imine carbon, which readily reacts with soft nucleophiles like sulfur, and the subsequent involvement of the ester group in ring closure.

Formation of N- and O-Heterocyclic Systems

The dual electrophilic sites of trifluoromethyl imino esters make them excellent substrates for reactions with various 1,3-binucleophiles to form N- and O-containing heterocycles. Research on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoate demonstrates its versatility. pleiades.online Reactions with nucleophiles such as methanol, p-toluidine, and phenylhydrazine result in the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates. pleiades.online However, when reacted with binucleophiles, a variety of heterocyclic systems are produced. For instance, its reaction with 2-aminobut-2-enenitrile leads to 4,5-dihydro-1H-pyrroles, and reaction with benzamidine (B55565) yields 4,5-dihydro-1H-imidazol-5-ones. pleiades.online These reactions showcase a general strategy for accessing trifluoromethyl-substituted heterocycles from readily available imino esters. pleiades.onlinesigmaaldrich.com

NucleophileProduct TypeResulting Heterocycle
2-Aminobut-2-enenitrileCyclocondensation4,5-Dihydro-1H-pyrrole pleiades.online
BenzamidineCyclocondensation4,5-Dihydro-1H-imidazol-5-one pleiades.online
4,5-Dihydro-1,3-thiazol-2-amineCyclocondensation2,3-Dihydro-6H-imidazo[2,1-b] researchgate.netpleiades.onlinethiazol-5-one pleiades.online

Catalytic Redox Transformations

Asymmetric Reduction of Imino Esters

The asymmetric reduction of the C=N bond in imino esters is a crucial transformation for the synthesis of chiral α-amino esters, which are valuable building blocks for pharmaceuticals. youtube.com This reduction can be achieved with high enantioselectivity using transition-metal catalysts featuring chiral ligands. youtube.com Homogeneous catalysts, particularly those based on iridium and ruthenium, are widely employed for the hydrogenation of imines. youtube.com

For substrates similar to this compound, such as other imino esters and trifluoromethyl ketones, highly effective catalytic systems have been developed. For example, Noyori-type ruthenium complexes like RuCl(p-cymene)[(S,S)-Ts-DPEN] are effective for the transfer hydrogenation of α-methoxyimino-β-keto esters, achieving excellent enantioselectivity. nih.gov Similarly, platinum catalysts modified with cinchonidine (B190817) have been used for the enantioselective hydrogenation of α,α,α-trifluoromethyl ketones, yielding chiral trifluoromethyl alcohols with significant enantiomeric excess (ee). nih.gov The reduction of the imine in this compound is expected to yield methyl 3,3,3-trifluoro-2-aminopropanoate, a chiral fluorinated amino acid derivative. The product of the corresponding ketone reduction is methyl 3,3,3-trifluoro-2-hydroxypropionate. oakwoodchemical.com

Catalyst TypeSubstrate TypeKey Features
Ru-TsDPEN Complexesα-Imino EstersEffective for asymmetric transfer hydrogenation, high enantioselectivity. nih.gov
Chiral Manganese ComplexesDialkyl KetiminesEarth-abundant metal, distinguishes between minimally different alkyl groups.
Chiral Phosphine-Iridium ComplexesIminesUsed in large-scale industrial processes, achieves high turnover numbers. youtube.com
Cinchonidine-Modified PlatinumTrifluoromethyl KetonesAchieves good enantioselectivity (up to 49% ee) for fluorinated ketones. nih.gov

Visible-Light-Enabled Catalytic Formylation of Fluoroalkyl Imines

A novel and efficient method for the formylation of fluoroalkyl imines, including derivatives structurally similar to this compound, has been developed using visible-light-enabled hydrogen-atom transfer (HAT) catalysis. nih.gov This reaction provides a direct route to protected fluoroalkyl α-amino aldehydes, which are valuable synthetic intermediates. nih.gov

The transformation is typically promoted by a dual catalytic system comprising a photosensitizer and a HAT agent. nih.gov Research has shown that a synergistic effect between the photosensitizer (e.g., an organic dye) and the HAT catalyst is crucial for the reaction's success. nih.gov The mechanism involves the photoexcited sensitizer (B1316253) initiating a process where the HAT catalyst donates a hydrogen atom to the imine, leading to the formation of the formylated product. nih.govmdpi.com This method is characterized by its mild reaction conditions and the use of readily accessible organocatalysts. nih.gov The resulting masked α-amino aldehydes can be subsequently deprotected and converted into other valuable structures, such as β-fluoroalkyl β-amino alcohols. nih.gov

Table 1: Visible-Light-Enabled Formylation of Fluoroalkyl Imines

PhotosensitizerH-Atom Transfer AgentSolventLight SourceProduct TypeRef
Organic DyeThiophenol derivativeAcetonitrileBlue LEDMasked α-Amino Aldehyde nih.gov

Rhodium-Catalyzed Coupling Reactions

Rhodium catalysis has been effectively employed for the functionalization of imines, including those with structures analogous to this compound. Rh(III)-catalyzed C-H activation and arylation of imines provide a powerful method for C-C bond formation, leading to the synthesis of α-branched amines. nih.gov The reaction mechanism typically involves the chelation-assisted C-H activation of an aryl group, followed by migratory insertion of the imine's C=N bond into the Rh-C bond. nih.govnih.gov

While direct examples using this compound are specific, the reactivity pattern is well-established for N-aryl imines. nih.gov These reactions are often conducted under mild conditions and exhibit broad functional group tolerance. nih.gov The imine acts as a key electrophilic partner in the catalytic cycle. nih.gov Furthermore, other transition metals like rhenium have been used to catalyze the annulation of CF3-ketimines with isocyanates via a similar C(sp²)-H activation pathway, highlighting the utility of the trifluoromethyl-imine motif as a versatile component in transition-metal-catalyzed cyclizations. nih.gov

Hydrogenation Reactions

The reduction of the C=N bond in trifluoromethyl imines is a critical transformation for accessing chiral trifluoromethyl-containing amines. Asymmetric hydrogenation and transfer hydrogenation are the most prominent methods to achieve this.

Catalytic asymmetric hydrogenation of N-aryl trifluoromethyl ketimines has been successfully achieved using ruthenium and iridium catalysts paired with chiral ligands. nih.gov One study demonstrated that using a Ru-SynPhos catalyst system under hydrogen pressure in trifluoroethanol—a non-nucleophilic solvent that prevents side reactions—afforded high yields and enantioselectivities for various aryl and alkyl trifluoromethyl imines. nih.gov

Alternatively, asymmetric transfer hydrogenation offers a practical, non-pressurized method. The use of Noyori's catalyst with sodium formate (B1220265) as the hydrogen source has proven effective for N-aryl ketimines. nih.gov Chiral phosphoric acids have also been employed as organocatalysts for transfer hydrogenations using Hantzsch esters or benzothiazolines as the hydrogen donor. nih.gov More recently, manganese-catalyzed asymmetric transfer hydrogenation has emerged as a powerful method for a broad range of ketimines, utilizing ammonia-borane as a convenient hydrogen source. acs.org

Table 2: Catalytic Asymmetric Reduction of CF3-Imines

Catalyst SystemReductantSubstrate ScopeKey FeatureRef
[RuCl(p-cymene)(SynPhos)]ClH₂ (gas)Aryl & Alkyl CF₃-IminesHigh ee, requires pressure nih.gov
RuCl(S,S)-TsDPENHCOONaN-Aryl CF₃-IminesHigh ee, transfer hydrogenation nih.gov
Chiral Phosphoric AcidHantzsch EsterN-Aryl CF₃-IminesOrganocatalytic transfer hydrogenation nih.gov
Chiral Mn(I) ComplexNH₃·BH₃Heteroatom-containing IminesPhosphine-free, mild conditions acs.org

Functional Group Interconversions and Derivatizations

Conversion to Trifluoroalanine (B10777074) and its Derivatives

This compound and its N-substituted analogues are key electrophilic synthons for the production of 3,3,3-trifluoroalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry. psu.edu A straightforward and high-yielding method involves the selective hydrolysis of the imine functionality. psu.edu

In a typical procedure, an N-substituted imine, often prepared by the direct condensation of an alkyl trifluoropyruvate with a primary amine, undergoes isomerisation to the more stable ketimine form. psu.edu Subsequent acidic or basic hydrolysis of the C=N bond cleaves the imine to reveal the primary amine, while the ester group can be saponified in a separate or concurrent step to yield the final trifluoroalanine amino acid. psu.edu This transformation is fundamental and serves as a common final step in multi-step syntheses of this important fluorinated amino acid. psu.edunih.gov

Preparation of Isoaspartyl Peptides through Nucleophilic Ring Cleavage

The electrophilic nature of trifluoromethyl imines like this compound allows for their use in the synthesis of complex peptide structures. A sophisticated strategy involves the conversion of the imine into an α-trifluoromethylated aziridine-2-carboxylate. mdpi.com This strained, three-membered ring is a highly reactive intermediate.

The aziridine ring is susceptible to nucleophilic attack and subsequent ring-opening. psu.edu When an amino acid or a peptide is used as the nucleophile, it attacks one of the aziridine carbons, leading to the formation of a new C-N bond and creating a β-amino acid derivative. This pathway has been specifically exploited to prepare isoaspartyl peptides, where the peptide bond is formed with the β-carboxyl group of an aspartate analogue rather than the α-carboxyl group. The high reactivity of the trifluoromethyl-aziridine intermediate, derived from the parent imine, drives this transformation, providing access to unique peptide architectures. mdpi.compsu.edu

Mannich-type Reactions

The pronounced electrophilicity of the C=N bond in this compound and related compounds makes them excellent substrates for Mannich-type reactions. nih.gov These reactions involve the addition of a carbon nucleophile (enolate, enol, or their equivalents) to the imine, forming a new C-C bond and generating a β-amino carbonyl compound or its derivative.

Several catalytic systems have been developed for this purpose. Organocatalysts such as proline and its derivatives have been shown to promote the addition of ketones like acetone (B3395972) and acetophenone (B1666503) to trifluoromethyl imines. nih.gov In a notable example, the diastereoselective Mannich addition of malonic acid derivatives to an N-sulfinyl-protected trifluoroacetaldimine was achieved using base catalysis. rsc.org The choice of base, whether an inorganic base like n-BuLi or an organic phosphazene base, could control the diastereoselectivity of the product. rsc.org This reactivity, also known as an aza-Henry reaction when a nitroalkane is the nucleophile, underscores the utility of trifluoromethyl imines in constructing complex, fluorinated amino compounds. rsc.org

Table 3: Mannich-type Reactions of Trifluoromethyl Imines

NucleophileCatalyst/BaseProduct TypeKey FeatureRef
Acetone, AcetophenoneProline derivativesβ-Amino KetoneOrganocatalytic nih.gov
Malonic Acid Derivativesn-BuLi or Phosphazene Baseβ-AminomalonateBase-controlled diastereoselectivity rsc.org
NitromethaneOrganic Base (e.g., DBU)β-Nitroamine (Aza-Henry)Access to nitro-amino compounds rsc.org

Methyl 3,3,3 Trifluoro 2 Iminopropanoate As a Strategic Building Block

Precursor for Functionalized Nitrogen-Containing Compounds

The electrophilic nature of the C=N bond, enhanced by the electron-withdrawing trifluoromethyl group, makes methyl 3,3,3-trifluoro-2-iminopropanoate an excellent substrate for nucleophilic additions and reductions. This reactivity is central to its role as a precursor for various nitrogenous compounds.

This compound and its N-substituted analogues are effective precursors for the synthesis of α-trifluoromethyl-α-amino acids, particularly 3,3,3-trifluoroalanine. psu.edumdpi.com The imine functionality can be selectively reduced to an amine, yielding the corresponding amino acid ester.

Early work demonstrated that palladium-catalyzed carbonylation of trifluoroacetimidoyl iodides could produce N-arylimino-3,3,3-trifluoropropanoic acid esters. psu.edu These intermediates are then asymmetrically reduced to provide protected trifluoroalanine (B10777074) derivatives. psu.edu The use of different chiral reductants allows for stereoselective synthesis, yielding enantioenriched products. psu.edu For instance, the reduction of an N-arylimino ester with a catecholborane/oxazaborolidine mixture resulted in the corresponding protected trifluoroalanine derivative in 91% yield and 62% enantiomeric excess (e.e.). psu.edu This approach highlights the utility of the iminopropanoate scaffold in accessing optically active fluorinated amino acids. psu.edu

The general strategy of using imines derived from trifluoropyruvates is recognized as an efficient method for producing a variety of structurally diverse α-CF₃-α-amino acids in a minimal number of steps. mdpi.com

Table 1: Asymmetric Reduction of an N-Arylimino Ester Intermediate

Reactant Chiral Reductant Product Yield Enantiomeric Excess (e.e.)
N-arylimino ester 16 Catecholborane/oxazaborolidine 17 Protected trifluoroalanine derivative 18 91% 62%

Data sourced from a study by Uneyama and co-workers. psu.edu

The imine ester scaffold is instrumental in the synthesis of more complex amino acids featuring trifluoromethylated quaternary stereocenters. A key strategy involves the palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters using allylic acetate. mdpi.com This reaction introduces an allyl group at the α-position, creating a quaternary carbon center. This method has been shown to tolerate a broad range of aromatic allylic substituents. mdpi.com In a proof-of-concept study, employing a palladium catalyst with Trost's ligand enabled the synthesis of an enantioenriched α-allyl-α-CF₃-α-amino acid with a 78% yield and 50% e.e. after hydrolysis. mdpi.com

Another powerful route to quaternary α-CF₃-α-amino acids involves the use of 2-trifluoromethyl-2-alkoxycarbonyl aziridines, which can be seen as cyclized derivatives of the iminopropanoate system. mdpi.com The ring-opening of these aziridines with various nucleophiles proceeds efficiently and with full preservation of stereoselectivity, offering another pathway to these sterically congested and synthetically challenging molecules. mdpi.com

Scaffolding for Biologically Relevant Structural Motifs

The inherent reactivity of this compound allows it to serve as a versatile scaffold for building biologically significant structural motifs, including both acyclic and heterocyclic systems containing fluorinated fragments.

The iminopropanoate structure is a direct precursor to acyclic trifluoroalanine derivatives through simple reduction of the imine. psu.edu Furthermore, it can undergo cycloaddition and condensation reactions to form various heterocyclic systems. One notable example is the reaction of a Cbz-protected imino-3,3,3-trifluoropropionate with acetyl chloride. psu.edu This reaction proceeds to form a heterocyclic oxazolone-type intermediate, which can be isolated and further manipulated. psu.edu Such heterocycles are valuable intermediates themselves, often used in peptide synthesis and for the creation of more complex molecular architectures.

Fluorinated α-amino aldehydes and β-fluoroalkyl β-amino alcohols are important synthetic targets due to their applications as peptide mimics and enzyme inhibitors. nih.govuzh.ch These compounds can be accessed from the this compound scaffold through a sequence of reduction steps.

First, the reduction of the imine group in the parent compound yields methyl 3,3,3-trifluoroalaninate. Subsequent reduction of the methyl ester function would produce the corresponding β-amino alcohol, 2-amino-3,3,3-trifluoropropan-1-ol. A more established route to access β-amino-α-trifluoromethyl alcohols involves the reduction of α-aminoalkyl trifluoromethyl ketones. uzh.ch These ketone precursors can be synthesized from α-amino acid derivatives, which are themselves accessible from the iminopropanoate starting material. uzh.ch

Conversely, fluorinated α-amino aldehydes, which are key precursors for nucleophilic trifluoromethylation reactions to produce β-amino-α-trifluoromethyl alcohols, can be synthesized via the controlled oxidation of the corresponding β-amino alcohols under conditions such as a Swern oxidation. nih.govuzh.ch

Table 2: Synthesis of α-Trifluoromethyl Aspartic Acid Analogue

Reactant 1 Reactant 2 Intermediate Final Product
Cbz-imino-3,3,3-trifluoropropionate 101 Acetyl chloride 102 Heterocycle 103 α-Trifluoromethyl aspartic acid derivative 100

Data sourced from a study by Sewald et al. psu.edu

Mechanistic Investigations and Theoretical Studies on Methyl 3,3,3 Trifluoro 2 Iminopropanoate Reactivity

Elucidation of Reaction Mechanisms

Understanding the precise mechanistic pathways of reactions involving methyl 3,3,3-trifluoro-2-iminopropanoate is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

While specific studies on photosensitized H-atom transfer involving this compound are not extensively documented, the general principles of photocatalysis can be applied to understand its potential reactivity. Photocatalytic cycles often involve the generation of radical intermediates. In the context of trifluoromethylated imines, radical trifluoromethylation has been demonstrated as a viable strategy for the formation of C-CF3 bonds. acs.org For instance, the selective trifluoromethylation of tryptophan residues in proteins has been achieved through a radical mechanism, highlighting the potential for similar transformations with imino-esters. acs.org The mechanism likely involves the generation of a trifluoromethyl radical, which then adds to the imine double bond.

In related systems, photocatalysis with certain nanoparticles, such as TiO2, has been shown to enable tribocatalytic reactions, although this is more relevant to tribofilm formation than to the specific transformations of this compound in solution. mdpi.com

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing the intermediates and transition states of reactions involving trifluoromethylated imines. For instance, in the palladium-catalyzed α-alkenylation of related imines, the transition state energies for the deprotonation and reductive elimination steps have been calculated to understand the reaction pathway and stereochemical outcome. acs.org These studies reveal the critical role of ligand-metal interactions and steric repulsions in determining the favored transition state geometry. acs.org

Principles of Stereochemical Control

The development of asymmetric transformations of this compound is a key area of research, with a focus on controlling the stereochemistry at the newly formed chiral center.

The asymmetric synthesis of trifluoromethylated amines from trifluoromethyl imines has been successfully achieved using chiral organocatalysts, such as cinchona alkaloids. nih.govbrandeis.edunih.gov The mechanism of chiral induction often involves the formation of a hydrogen-bonded complex between the catalyst and the imine substrate. In the case of thiourea-based catalysts, a bifunctional activation is proposed where the thiourea (B124793) moiety activates the imine through hydrogen bonding, while a basic site on the catalyst interacts with the nucleophile. nih.gov

For example, in the isomerization of N-benzyl trifluoromethyl imines, a cinchona alkaloid catalyst facilitates a 1,3-proton shift, leading to the formation of chiral trifluoromethylated amines with high enantioselectivity. nih.gov The catalyst is believed to deprotonate the acidic proton and deliver it to the opposite face of the resulting enamine intermediate in a stereocontrolled manner.

The table below summarizes selected asymmetric transformations of trifluoromethyl imines and the proposed chiral induction mechanisms.

ReactionCatalyst TypeProposed Chiral Induction MechanismReference
Isomerization of N-benzyl trifluoromethyl iminesCinchona alkaloid1,3-proton shift via a chiral enamine intermediate nih.gov
Umpolung addition to α,β-unsaturated N-acylpyrrolesCinchona alkaloid-derived phase-transfer catalystFormation of a chiral ion pair and face-selective addition nih.gov
Strecker reactionQuinidine-derived ureaBifunctional activation: H-bonding to imine and deprotonation of HCN nih.gov

The design of the chiral catalyst is paramount in achieving high enantioselectivity in reactions of trifluoromethyl imines. Subtle modifications to the catalyst structure can have a profound impact on the stereochemical outcome. In the cinchona alkaloid-catalyzed isomerization of trifluoromethyl imines, the electronic nature of the substituent at the 2'-position of the quinoline (B57606) ring was found to dramatically affect the enantioselectivity. nih.gov For instance, a 2'-chloro substituent provided significantly better results than a 2'-methyl substituent. nih.gov

Similarly, in the asymmetric synthesis of α-trifluoromethyl amines, the steric and electronic properties of the 3 and 3'-substituents on a BINOL-derived phosphoric acid catalyst were critical for reaction efficiency and enantioselectivity. nih.gov The careful tuning of the catalyst's steric and electronic properties allows for the creation of a well-defined chiral pocket that effectively differentiates between the two faces of the imine substrate.

The following table illustrates the effect of catalyst modification on enantioselectivity in a representative reaction.

CatalystKey Structural FeatureEnantiomeric Excess (ee)Reference
Cinchona alkaloid DHQ-7e2'-Bromo quinolineHigh nih.gov
Cinchona alkaloid DHQ-7f2'-Chloro quinolineHigher than DHQ-7e nih.gov
Cinchona alkaloid DHQ-7g2'-Methyl quinolineSignificantly lower nih.gov

The C=N double bond in this compound can exist as either the E or Z isomer. This isomerism arises from the restricted rotation around the double bond. brandeis.edunih.gov The different spatial arrangement of the substituents in the E and Z isomers can significantly influence their reactivity and the stereochemical course of their reactions. brandeis.edu

Two primary mechanisms for E/Z isomerization in imines have been proposed: a planar inversion mechanism through a linear transition state and a rotational mechanism involving out-of-plane rotation. researchgate.net The energy barrier for this isomerization can be influenced by the nature of the substituents on the carbon and nitrogen atoms.

The specific configuration of the imine can affect how it binds to a chiral catalyst, potentially leading to different levels of enantioselectivity or even opposite enantiomers. For instance, in bifunctional catalysis, the ability of the catalyst to form the necessary hydrogen bonds with the imine may be dependent on the imine's geometry. nih.gov While detailed studies on the direct impact of E/Z isomerism on the reactions of this compound are limited, it is a critical factor to consider in the design of stereoselective transformations. In related systems, such as arylhydrazones, the E/Z configuration has been shown to be influenced by the electronic nature of substituents on the aryl ring. acs.org

Computational and Spectroscopic Approaches

The reactivity and electronic structure of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the reactive imine functionality. Understanding the intricate details of its behavior in chemical reactions necessitates the use of sophisticated computational and spectroscopic techniques. These methods provide insights into the electronic distribution, orbital interactions, and reaction pathways at a molecular level.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations and NBO Analysis

While specific QM/MM studies on this compound are not extensively documented in the literature, the application of this hybrid method is crucial for modeling its reactivity in complex environments, such as in the presence of a catalyst or in a solvent. In a typical QM/MM approach, the chemically active region of the molecule (the iminoester functionality) would be treated with a high level of quantum mechanics (QM), while the surrounding environment (e.g., solvent molecules or a large catalytic scaffold) is described using a more computationally efficient molecular mechanics (MM) force field. This allows for the accurate modeling of electronic changes during a reaction while still accounting for the steric and electrostatic effects of the broader system.

Natural Bond Orbital (NBO) analysis is a powerful tool often used in conjunction with QM calculations to interpret the electronic structure and bonding within a molecule. nih.govacs.org For this compound, NBO analysis would provide a detailed picture of the electron density distribution and the key orbital interactions that govern its stability and reactivity. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization interactions would be expected, influencing its chemical behavior.

Table 1: Representative NBO Analysis Data for Key Donor-Acceptor Interactions in a Fluorinated Imine System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)π(C=O)> 5.0Lone pair delocalization stabilizing the ester group
n(O)σ(C-CF3)~ 2.0Hyperconjugative interaction involving the ester oxygen
σ(C-C)σ(C-F)~ 1.5Hyperconjugation involving the C-C bond and anti-bonding C-F orbitals
π(C=N)π(C=O)VariableConjugative interaction between the imine and ester groups

Note: The values in this table are illustrative and based on typical values found in related fluorinated organic compounds. The actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. acs.orgnih.govacs.orgnih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X, can be used to predict its geometry, vibrational frequencies, and the transition states of its reactions. acs.orgnih.gov These calculations are instrumental in understanding the regio- and stereoselectivity observed in reactions involving this compound.

DFT studies can elucidate the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to predicting how the molecule will interact with other reagents. For an electrophilic compound like this compound, the LUMO is expected to be localized on the imine carbon, making it susceptible to nucleophilic attack.

In studies of related trifluoromethyl imines, DFT calculations have been successfully used to rationalize the outcomes of various reactions, including cycloadditions and nucleophilic additions. nih.gov By calculating the energies of different possible transition states, researchers can predict the most likely reaction pathway and the stereochemical outcome. For instance, in a catalyzed reaction, DFT can model the interaction of the iminoester with the catalyst and explain the origin of enantioselectivity.

Table 2: Calculated Geometrical Parameters for a Trifluoromethyl Imine from DFT Studies

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N~ 1.28--
C-CF3~ 1.52--
C-C=O-~ 118-
N-C-C-~ 122-
C-C-O-C--~ 180 (for s-trans)

Note: These values are representative and derived from DFT calculations on similar molecular structures. nih.gov The exact geometry would need to be calculated for this compound.

Spectroscopic Probes in Mechanistic Investigations (e.g., IR spectroscopy)

Infrared (IR) spectroscopy is a valuable experimental technique for characterizing the functional groups present in a molecule and for monitoring the progress of a reaction. nih.gov In the context of mechanistic investigations of this compound, IR spectroscopy can provide direct evidence for the presence of key bonds and their transformation during a chemical process.

The IR spectrum of this compound would be characterized by several key absorption bands. The presence and position of these bands can be correlated with theoretical vibrational frequencies calculated using DFT, providing a powerful synergy between experimental and computational methods. acs.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretching1750-1735Strong
C=N (Imine)Stretching1690-1640Medium to Weak
C-F (Trifluoromethyl)Stretching1350-1150Strong
C-O (Ester)Stretching1300-1000Medium

Note: The ranges are based on standard IR correlation tables for organic functional groups. researchgate.netwpmucdn.commasterorganicchemistry.comyoutube.com The exact positions can be influenced by the electronic effects within the molecule.

During a reaction, for example, a nucleophilic addition to the C=N bond, the disappearance of the characteristic imine stretching frequency and the appearance of new bands corresponding to N-H or C-N single bonds would provide clear evidence for the reaction's progress. In situ IR spectroscopy can be particularly powerful for tracking the formation of transient intermediates and for determining reaction kinetics. The strong C-F stretching bands also serve as a distinctive marker for the trifluoromethyl group throughout the reaction.

Future Directions and Emerging Research Avenues for Methyl 3,3,3 Trifluoro 2 Iminopropanoate

Development of Novel and Sustainable Catalytic Systems

The synthesis of chiral amines and their derivatives is a cornerstone of medicinal and agricultural chemistry. For methyl 3,3,3-trifluoro-2-iminopropanoate, the development of novel and sustainable catalytic systems for its asymmetric transformations is a key research frontier. Current efforts in related trifluoromethyl imine chemistry provide a roadmap for future investigations.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly promising. For instance, cinchona alkaloids and their derivatives have been successfully employed in the enantioselective isomerization of trifluoromethyl imines, suggesting their potential applicability to this compound. rsc.org Similarly, the design of novel, highly basic iminophosphorane organocatalysts could facilitate challenging transformations. researchgate.net Future work will likely focus on tailor-made catalysts with enhanced activity and selectivity for this specific substrate.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and sustainability. While specific biocatalysts for this compound have not been extensively reported, related research highlights the potential. For example, lactate (B86563) dehydrogenases have been used for the asymmetric reduction of the corresponding keto-analogue, 3,3,3-trifluoropyruvic acid, to chiral 3,3,3-trifluoro-2-hydroxypropanoic acids with excellent enantioselectivity. digitellinc.com This points towards the feasibility of using imine reductases or other engineered enzymes for the asymmetric reduction of this compound to the corresponding chiral amine. Furthermore, the development of "carbene transferase" enzymes, such as engineered cytochrome c, for the synthesis of chiral α-trifluoromethylated compounds opens up exciting possibilities for novel biocatalytic routes. nih.govnih.govnih.gov

Sustainable Metal Catalysis: While organo- and biocatalysis are attractive, metal-based catalysts remain indispensable. The future direction lies in utilizing earth-abundant and non-toxic metals. Iron-catalyzed trifluoromethylation reactions, for instance, represent a greener alternative to traditional methods. acs.org The development of recyclable, heterogeneous metal catalysts is another key area that aligns with the principles of green chemistry. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Related Trifluoromethylated Compounds

Catalyst TypeCatalyst ExampleRelated TransformationReference
OrganocatalystCinchona Alkaloid DerivativeEnantioselective isomerization of trifluoromethyl imines rsc.org
OrganocatalystBifunctional IminophosphoraneEnantioselective nitro-Mannich reaction of ketimines researchgate.net
BiocatalystLactate DehydrogenaseAsymmetric reduction of 3,3,3-trifluoropyruvic acid digitellinc.com
BiocatalystEngineered Cytochrome cEnantioselective carbene B–H bond insertion nih.govnih.govnih.gov
Metal CatalystIron(II) SulfateCatalytic trifluoromethylation of uracil acs.org

Expansion of Substrate Scope and Functional Group Tolerance

To maximize the synthetic utility of this compound, it is crucial to expand the scope of its reactions and ensure high tolerance for various functional groups. This will enable its incorporation into more complex and diverse molecular architectures.

Future research will likely explore a wider range of nucleophiles in addition reactions. While additions of simple nucleophiles are known, the use of more complex and functionalized partners is an area for growth. For example, the diastereoselective formal 1,3-dipolar cycloaddition of related N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones demonstrates the potential for constructing complex polycyclic systems. mmsl.cz The development of catalytic systems that allow for the umpolung (reactivity reversal) of trifluoromethyl imines opens up new avenues for bond formation, such as the addition to α,β-unsaturated carboxylic acid derivatives. digitellinc.com

A key objective will be to develop reaction conditions that are mild enough to tolerate sensitive functional groups, which is critical for late-stage functionalization in the synthesis of complex molecules. Research into transition-metal-free synthesis pathways, such as the reaction of Grignard reagents with methyl trifluoroacetate, showcases excellent functional group tolerance. nih.gov The use of photoredox catalysis is another promising strategy for achieving mild and selective transformations. organic-chemistry.org

Table 2: Examples of Reactions with Expanded Substrate Scope and Functional Group Tolerance

Reaction TypeSubstrate/ReagentKey FeatureReference
[3+2] Cycloadditionα-Trifluoromethyl imino esters with nitrile iminesWide range of substrates and high functional group tolerance nih.gov
Nucleophilic AdditionAryl Grignard reagents with methyl trifluoroacetateTransition-metal-free, tolerant of ester and cyano groups nih.gov
Formal 1,3-Dipolar CycloadditionN-2,2,2-trifluoroethylisatin ketimines with cyclopentenedionesConstruction of complex tetracyclic spirooxindoles mmsl.cz
Umpolung AdditionTrifluoromethyl imines to α,β-unsaturated N-acyl pyrrolesAccess to chiral trifluoromethylated γ-amino acids digitellinc.com
Photoredox-Mediated Alkylationα-Silylamines with trifluoromethyl alkenesCompatibility with DNA-encoded library synthesis organic-chemistry.org

Advanced Computational Design for Predictive Synthesis and Selectivity

The integration of computational chemistry is set to revolutionize the way synthetic routes are designed and optimized. For this compound, computational tools can provide invaluable insights into its reactivity and guide the development of stereoselective transformations.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate reaction mechanisms, rationalize observed selectivities, and predict the effect of catalyst and substrate modifications. For instance, DFT studies on the trifluoromethylation using Umemoto's reagent have clarified the operative mechanism. nih.gov Similar investigations into reactions involving this compound could accelerate the discovery of new reactions and catalysts. DFT can also be used to analyze the geometric and electronic properties of imine-based compounds, providing a deeper understanding of their structure-activity relationships. rsc.org

Machine Learning for Predictive Modeling: A particularly exciting future direction is the application of machine learning (ML) to predict the outcomes of chemical reactions. ML models can be trained on existing reaction data to predict the stereoselectivity of new transformations with a high degree of accuracy. researchgate.netnih.gov For this compound, an ML model could be developed to predict the enantioselectivity of its reactions with various nucleophiles and catalysts. This would enable the in silico screening of reaction conditions, saving significant time and resources in the laboratory.

Table 3: Applications of Computational Chemistry in Related Systems

Computational MethodApplicationFinding/PredictionReference
Machine LearningPredicting stereoselectivity of chiral phosphoric acid-catalyzed imine additionsComposite model with high predictive accuracy for enantioselectivity researchgate.netnih.gov
Density Functional Theory (DFT)Investigating the mechanism of trifluoromethylationBackside attack mechanism favored for Umemoto's reagent nih.gov
DFT and NBO AnalysisCharacterizing imine-based Schiff basesCorrelation of electronic structure with nonlinear optical properties rsc.org
Molecular Docking and DynamicsScreening potential drug candidatesIdentification of compounds with good binding affinity to biological targets nih.gov

Exploration in Flow Chemistry Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. The exploration of flow chemistry for the synthesis and subsequent reactions of this compound is a promising area for future research.

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself would be a significant advancement. This could involve the use of packed-bed reactors with immobilized catalysts or reagents, allowing for a streamlined and automated production process. Microwave-assisted flow synthesis is another technology that can dramatically reduce reaction times and improve yields. researchgate.netnih.gov

In-line Purification and Reaction Telescoping: Flow chemistry enables the integration of multiple reaction and purification steps into a single, continuous process. This "telescoping" of synthetic sequences avoids the isolation of potentially unstable intermediates and reduces waste. For reactions involving this compound, a flow setup could be designed where the imine is generated and immediately consumed in a subsequent reaction, maximizing efficiency and safety. The use of microreactors, with their high surface-area-to-volume ratio, offers enhanced heat and mass transfer, leading to better reaction control and higher product purity. rsc.orgmdpi.com

Table 4: Enabling Technologies for Flow Chemistry

TechnologyApplication in Organic SynthesisPotential Advantage for this compoundReference
MicroreactorsHeterogeneous catalysis, synthesis of ionic liquidsEnhanced safety, improved heat/mass transfer, scalability rsc.orgmdpi.com
Microwave-Assisted FlowScale-up of standard organic transformationsReduced reaction times, increased throughput researchgate.net
Packed-Bed ReactorsUse of solid-supported catalysts and reagentsCatalyst recycling, continuous production rsc.org
Automated Synthesis PlatformsHigh-throughput screening and optimizationRapid identification of optimal reaction conditions nih.gov

Q & A

Basic: What are the optimal synthetic routes for Methyl 3,3,3-trifluoro-2-iminopropanoate, and how can reaction efficiency be improved?

Answer:
The synthesis of trifluoromethyl-containing iminoesters typically involves nucleophilic substitution or condensation reactions. For example, methyl esters of fluorinated amino acids can be prepared via stereoselective alkylation using chiral auxiliaries or catalysts. A related compound, (R)-methyl 2-amino-3,3,3-trifluoropropanoate (CAS 27240-44-4), is synthesized via enantioselective methods using trifluoromethylation reagents like (CF₃)₂Zn in anhydrous THF, followed by purification via column chromatography . To improve efficiency:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry of fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagents) to minimize side reactions.
  • Monitor reaction progress with TLC or GC-MS to identify quenching points .

Basic: How should this compound be characterized to confirm structural integrity?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integration and chemical environment. For analogous compounds, δ ~ -60 to -70 ppm (CF₃) is typical .
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially for enantiomeric forms. For example, dispirophosphazene derivatives are crystallized in THF and analyzed for bond angles .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~ 170–180).
  • IR Spectroscopy : Confirm imine (C=N) stretching bands near 1640–1680 cm⁻¹ .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:
Fluorinated iminoesters are sensitive to moisture and light. Stability protocols include:

  • Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to reduce hydrolysis. Anhydrous DCM or THF is preferred for dissolution.
  • Decomposition Analysis : Monitor via ¹H/¹⁹F NMR for hydrolysis byproducts (e.g., trifluoroacetic acid derivatives) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) calculations assess electrophilicity and transition states. For example:

  • Calculate LUMO energy to identify reactive sites. Trifluoromethyl groups lower LUMO energy, enhancing electrophilicity.
  • Simulate reaction pathways (e.g., imine protonation or nucleophilic attack) using software like Gaussian or ORCA.
  • Compare with experimental kinetic data (e.g., rate constants in SN2 reactions) to validate models .

Advanced: How can discrepancies in spectroscopic data for this compound derivatives be resolved?

Answer:
Contradictions often arise from tautomerism (imine-enamine equilibria) or solvent effects . Mitigation strategies:

  • Variable-Temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures.
  • Deuterium Exchange Experiments : Confirm proton exchange rates in D₂O to distinguish tautomers.
  • Crystallographic Validation : Resolve ambiguous NOE correlations with X-ray structures .

Advanced: What strategies mitigate side reactions during trifluoromethylation of iminoester precursors?

Answer:
Common side reactions include over-fluorination and racemization . Solutions:

  • Catalyst Optimization : Use chiral ligands (e.g., BINAP) to enhance enantioselectivity.
  • Stepwise Fluorination : Introduce CF₃ groups in stages (e.g., via Cl→F exchange using KF/18-crown-6).
  • In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

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